Technical Whitepaper: Structural Profiling and Synthetic Utility of (E)-tert-butyl but-2-ene-1,4-diyldicarbamate
Technical Whitepaper: Structural Profiling and Synthetic Utility of (E)-tert-butyl but-2-ene-1,4-diyldicarbamate
Executive Summary & Strategic Relevance
In advanced synthetic chemistry and polymer science, the precise control of molecular architectures requires highly specialized bifunctional building blocks. (E)-tert-butyl but-2-ene-1,4-diyldicarbamate (commonly known as N,N'-di-Boc-(E)-1,4-diamino-2-butene) is a premier symmetrical allylic diamine derivative[1]. By masking the highly nucleophilic primary amines with bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) groups, this compound bypasses the catalyst-poisoning issues typically associated with free amines.
As a Senior Application Scientist, I frequently deploy this molecule as a highly efficient Chain Transfer Agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP) and Cross-Metathesis (CM) workflows[2]. Its symmetrical trans (E) geometry ensures predictable thermodynamic outcomes, making it an indispensable tool for synthesizing telechelic polymers and complex polyamine drug conjugates[3].
Physicochemical Profiling & Structural Dynamics
Understanding the molecular descriptors of this compound is critical for optimizing reaction conditions, particularly regarding solvent compatibility and steric hindrance during catalysis. The Boc groups provide significant steric bulk, which subtly tunes the electron density of the adjacent allylic carbons, preventing secondary metathesis degradation of the backbone[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name (IUPAC) | tert-butyl N-[(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enyl]carbamate[1] |
| Common Synonyms | Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate; N,N'-di-Boc-(E)-1,4-diamino-2-butene |
| CAS Registry Number | 901761-99-7 (E-isomer) |
| Molecular Formula | C14H26N2O4[4] |
| Molecular Weight | 286.37 g/mol [5] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC=CCNC(=O)OC(C)(C)C[1] |
| LogP (Estimated) | ~0.60[4] |
| Structural Geometry | Trans (E) internal olefin |
Mechanistic Utility in Olefin Metathesis
In the realm of ROMP, controlling the molecular weight and installing functional end-groups (telechelic polymers) is a primary objective. (E)-tert-butyl but-2-ene-1,4-diyldicarbamate acts as a symmetrical CTA.
The Causality of CTA Selection: When an active propagating ruthenium-alkylidene chain encounters this CTA, it undergoes a cross-metathesis event. Because the CTA is symmetrical, the cleavage yields identical Boc-protected aminomethyl end groups on the polymer chains. The electron-withdrawing carbamate linkage reduces the Lewis basicity of the nitrogen, preventing it from coordinating to the electrophilic Ruthenium center of Grubbs-type catalysts[3]. This self-validating system ensures that the catalyst remains active exclusively for the olefin metathesis cycle rather than forming inactive chelate complexes.
Fig 1: Mechanistic pathway of ROMP end-capping utilizing the bis-Boc-protected CTA.
Experimental Workflow: Telechelic Polymer Synthesis via ROMP
To achieve high-fidelity end-capping, the following protocol utilizes the thermodynamic driving force of the metathesis cycle.
Step-by-Step Protocol:
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Preparation of the Reaction Matrix: In an argon-filled Schlenk flask, dissolve the cyclic olefin monomer (e.g., an oxanorbornene derivative) and the (E)-tert-butyl but-2-ene-1,4-diyldicarbamate CTA in anhydrous dichloromethane (DCM)[3].
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Causality: DCM is selected because it is a non-coordinating solvent that effectively solvates both the highly polar monomer and the growing polymer chain, preventing premature precipitation and ensuring homogeneous kinetics.
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Catalyst Initiation: Rapidly inject a solution of Grubbs 3rd Generation catalyst (or Hoveyda-Grubbs 2nd Gen) into the stirring mixture at 25°C.
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Causality: Fast initiation relative to propagation ensures a narrow molecular weight dispersity (Đ). The reaction mixture will immediately transition from pale green to a deep propagating color.
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Propagation & Chain Transfer: Allow the reaction to proceed for 1–2 hours. The CTA will dynamically cross-metathesize with the active chain ends, regulating the molecular weight based on the initial[Monomer]/[CTA] ratio[2].
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Reaction Quenching (Self-Validating Step): Add a 10-fold molar excess of ethyl vinyl ether.
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Causality: Ethyl vinyl ether reacts irreversibly with the active ruthenium alkylidene to form a stable, metathesis-inactive Fischer carbene. A successful quench is visually validated by a distinct color shift from dark brown/purple to a yellowish hue, confirming the cessation of polymer chain scrambling[3].
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Isolation: Precipitate the resulting Boc-amine terminated polymer into cold, vigorously stirring methanol. Filter and dry under high vacuum.
Deprotection Workflow: Yielding the Free Diamine
To utilize the terminal amines for subsequent bioconjugation or peptide coupling, the Boc groups must be quantitatively removed.
Step-by-Step Protocol:
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Acidic Cleavage: Dissolve the isolated Boc-protected compound in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and DCM at 0°C, then allow it to warm to room temperature[3].
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Monitoring Gas Evolution (Self-Validating Step): Stir for 2 hours.
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Causality: The strong acid protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas, followed by the decarboxylation of the carbamic acid to release CO₂ gas. The visible effervescence serves as a physical indicator of reaction progress; the cessation of bubbling indicates completion, driven forward by Le Chatelier's principle.
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Concentration: Remove the volatiles under reduced pressure. The product is now isolated as the bis-TFA salt.
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Neutralization: To obtain the free base, dissolve the salt in minimal water, adjust the pH to >10 using 1M NaOH, and extract repeatedly with DCM. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
Fig 2: Stepwise synthetic workflow for the acidic deprotection of the Boc-protected diamine.
References
- NextSDS.(E)-tert-butyl but-2-ene-1,4-diyldicarbamate — Chemical Substance Information.
- Chemsrc.(E)-TERT-BUTYL BUT-2-ENE-1,4-DIYLDICARBAMATE Chemical & Physical Properties.
- ACS Nano (ACS Publications).Single Molecule Study of Force-Induced Rotation of Carbon–Carbon Double Bonds in Polymers.
- Zenodo.Efficient Amine End Functionalization of Living Ring Opening Metathesis Polymers.
- Fluorochem.Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate Synthesis & Specifications.
- Sigma-Aldrich.Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate.
